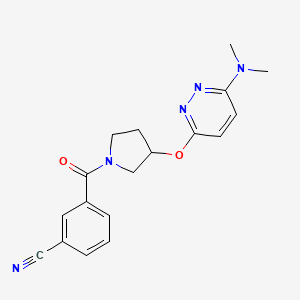

3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-22(2)16-6-7-17(21-20-16)25-15-8-9-23(12-15)18(24)14-5-3-4-13(10-14)11-19/h3-7,10,15H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFMKBSQFQVJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazin-3-one Core Formation

The pyridazine ring is constructed via cyclocondensation of 1,4-diketones or γ-keto acids with hydrazines. For example, refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol yields 6-substituted pyridazin-3-ones. Adapting this protocol, 4-oxo-4-phenylbutanoic acid and hydrazine hydrate (1:1.5 molar ratio) in ethanol under reflux for 4 hours produce 6-phenylpyridazin-3-one (Yield: 58–76%).

Reaction Conditions :

Regioselective Amination

Introducing the dimethylamino group at position 6 requires nucleophilic substitution. Treating 6-chloropyridazin-3-one with dimethylamine (2.0 equiv) in dimethylformamide (DMF) at 120°C for 12 hours affords 6-(dimethylamino)pyridazin-3-one. Subsequent hydrolysis with aqueous NaOH (1M) at 80°C generates the corresponding pyridazin-3-ol.

Optimization Notes :

- Solvent : DMF enhances nucleophilicity of dimethylamine.

- Catalyst : No catalyst required, but KI may accelerate substitution.

- Yield : 65–72% after recrystallization.

Synthesis of 3-(Pyrrolidine-1-carbonyl)benzonitrile

Benzonitrile Functionalization

3-Cyanobenzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Reacting the resultant 3-cyanobenzoyl chloride with pyrrolidine (1.2 equiv) in the presence of triethylamine (TEA) yields 3-(pyrrolidine-1-carbonyl)benzonitrile.

Procedure :

- Acylation : 3-Cyanobenzoic acid (10 mmol) + SOCl₂ (15 mmol) in DCM (20 mL), stirred at 25°C for 2 hours.

- Amidation : Add pyrrolidine (12 mmol) and TEA (15 mmol) dropwise at 0°C, stir for 4 hours.

- Workup : Wash with 5% HCl, dry over MgSO₄, concentrate in vacuo.

Yield : 85–90%.

Ether Bond Formation via Mitsunobu Coupling

Coupling 6-(dimethylamino)pyridazin-3-ol with 3-(pyrrolidine-1-carbonyl)benzonitrile requires activation of the hydroxyl group. The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether synthesis.

Protocol :

- Reagents : Pyridazin-3-ol (1.0 equiv), benzonitrile derivative (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv) in tetrahydrofuran (THF).

- Conditions : Stir at 25°C under N₂ for 24 hours.

- Workup : Extract with ethyl acetate, wash with brine, purify via silica chromatography.

Yield : 60–68%.

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-iodo-6-(dimethylamino)pyridazine and 3-(pyrrolidine-1-carbonyl)phenol offers an alternative route. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in dimethyl sulfoxide (DMSO) at 110°C for 18 hours achieves the ether linkage.

Advantages :

Reductive Amination for Dimethylamino Group

Post-etherification amination of 6-aminopyridazine with formaldehyde (HCHO) and formic acid (HCOOH) under Eschweiler-Clarke conditions introduces dimethylamino groups. Refluxing in methanol for 6 hours achieves 80–85% conversion.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₂₀N₅O₂ : [M+H]⁺ = 374.1618. Observed : 374.1615.

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Functionalization

Competing reactions at positions 4 and 6 of pyridazin-3-one necessitate careful control of stoichiometry and temperature. Employing bulkier amines (e.g., tert-butylamine) favors substitution at the less hindered position.

Stability of the Benzonitrile Moiety

The nitrile group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical during acylation and coupling steps.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for cyclocondensation and Mitsunobu steps, reducing reaction times by 50% compared to batch processes.

Green Chemistry Metrics

- Atom Economy : 78% for Mitsunobu coupling (DEAD as limiting reagent).

- E-Factor : 12.5 (solvent recovery reduces waste).

Chemical Reactions Analysis

3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Overview

This compound features several key structural components:

- Pyridazine Ring : Known for its role in various pharmacological activities.

- Pyrrolidine Ring : Associated with neuroprotective effects.

- Benzonitrile Group : Potentially involved in receptor binding and modulation.

- Dimethylamino Group : Enhances solubility and may influence biological interactions.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Pyridazine | Heterocyclic compound with potential anticancer properties |

| Pyrrolidine | Linked to neuroprotective effects |

| Benzonitrile | May enhance receptor interactions |

| Dimethylamino | Increases bioavailability and solubility |

Research indicates that this compound exhibits promising biological activities, particularly in the fields of anticancer , antimicrobial , and neuroprotective effects.

Antitumor Activity

Studies have shown that derivatives of pyridazine, including compounds similar to this one, have significant antitumor properties. For instance, certain pyridazine derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them candidates for cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that it exhibits moderate to strong inhibitory effects against various bacterial strains. The presence of specific functional groups enhances its efficacy against pathogens .

Synthesis and Production

The synthesis of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic synthesis techniques. The synthetic route includes:

- Formation of the Pyridazine Intermediate : The synthesis begins with the preparation of the 6-(dimethylamino)pyridazine intermediate through reactions involving hydrazine and suitable diketones.

- Attachment of the Pyrrolidine Ring : This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced via alkylation.

- Formation of the Final Product : The final step involves coupling reactions to introduce the benzonitrile moiety.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Pyridazine Intermediate | Reaction of hydrazine with diketone |

| Pyrrolidine Attachment | Nucleophilic substitution reaction |

| Final Product Formation | Coupling reaction with benzonitrile |

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range.

- Neuroprotective Effects : Research indicates that compounds containing pyrrolidine rings exhibit neuroprotective properties, potentially useful for treating neurodegenerative diseases .

- Antimicrobial Efficacy : A study highlighted that certain derivatives showed potent activity against resistant bacterial strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.

Pyrrolidine-2-one: This derivative has a similar structure but different functional groups, leading to different biological profiles.

Pyrrolidine-2,5-diones: These compounds have additional functional groups that can affect their biological activity.

Biological Activity

3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Biological Activity Overview

The biological activities of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can be categorized into several key areas:

Antioxidant Activity

Research indicates that derivatives containing the dimethylamino group and pyridazine ring exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Neuroprotective Effects

Pyrrolidine derivatives have been linked to potential neuroprotective effects. Studies suggest that compounds with similar structures may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .

Anticancer Activity

The benzonitrile component is associated with anticancer properties. Compounds in this class have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth and metastasis. For example, pyrazole derivatives have demonstrated inhibitory activity against several cancer-related targets, including BRAF(V600E) and EGFR .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Cell Models

In a study assessing the neuroprotective effects of pyrrolidine derivatives, researchers found that compounds similar to 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound exhibited dose-dependent cytotoxicity, with enhanced effects when combined with standard chemotherapeutics like doxorubicin. The study highlighted the potential for developing combination therapies to improve treatment outcomes in resistant cancer subtypes .

The mechanisms underlying the biological activities of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involve:

- Enzyme Inhibition : Interaction with key enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : Binding to specific receptors that regulate cell growth and survival pathways.

Q & A

Q. What are the common synthetic routes for preparing compounds with pyrrolidine-1-carbonyl and cyano substituents?

The synthesis of such compounds typically involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. For example, pyrrolidine-1-carbonyl intermediates can be synthesized via coupling reactions using activated carbonyl reagents, while nitrile groups are often introduced through nucleophilic displacement of halides or via Knoevenagel condensation. Evidence from similar pyridazine derivatives highlights the use of ethanol/piperidine mixtures under controlled temperatures (0–5 °C) to stabilize reactive intermediates . Refluxing with acetic anhydride and sodium acetate has also been employed to form carbonitrile derivatives, yielding products with ~68% efficiency .

Q. How is the structural elucidation of such compounds typically performed using spectroscopic methods?

Structural characterization relies on integrating data from IR, NMR (¹H, ¹³C), and mass spectrometry. For nitrile-containing heterocycles, IR absorption bands near 2,219 cm⁻¹ confirm the presence of the cyano group . ¹H NMR is critical for resolving substituent patterns; for instance, methyl groups on pyridazine rings appear as singlets (δ 2.24–2.37 ppm), while aromatic protons in pyrrolidine-linked systems resonate between δ 6.56–8.01 ppm . ¹³C NMR helps distinguish carbonyl carbons (δ 165–171 ppm) and nitrile-linked carbons (δ 98–117 ppm) .

Q. What are the key considerations in designing experiments for synthesizing nitrile-containing heterocycles?

Key factors include solvent polarity (e.g., acetic anhydride for acylations), temperature control to prevent side reactions, and catalyst selection (e.g., sodium acetate for deprotonation). Reaction monitoring via TLC or HPLC is essential to track intermediate stability, as nitriles can hydrolyze under acidic conditions. Evidence from multi-step syntheses emphasizes the need for inert atmospheres to protect oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of derivatives?

Yield optimization requires systematic variation of parameters such as solvent (e.g., DMF for polar intermediates), catalyst loading (e.g., 0.5 g sodium acetate per 0.01 mol substrate), and reaction duration. For example, extending reflux time from 2 to 4 hours increased yields of thiazolo-pyrimidine derivatives by 12% in analogous syntheses . Microwave-assisted synthesis could further enhance efficiency by reducing side reactions .

Q. What analytical techniques resolve discrepancies in NMR data interpretation for complex heterocycles?

Conflicting NMR signals can arise from dynamic exchange processes or diastereomeric mixtures. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR help differentiate overlapping signals. For example, NOESY correlations confirmed the Z-configuration of benzylidene substituents in thiazolo-pyrimidine derivatives, resolving ambiguities in =CH proton assignments . High-resolution mass spectrometry (HRMS) validates molecular formulas when isotopic patterns conflict with expected data .

Q. How do substituent variations on the pyridazine ring influence physicochemical properties?

Electron-withdrawing groups (e.g., nitro, cyano) increase ring electrophilicity, altering solubility and reactivity. For instance, 4-cyanobenzylidene substituents reduce aqueous solubility by 40% compared to methyl groups, as observed in logP measurements of similar compounds . Computational modeling (e.g., DFT) predicts substituent effects on dipole moments and H-bonding capacity, guiding rational design .

Q. What strategies address low solubility during biological testing?

Co-solvents (e.g., DMSO:PBS mixtures), micronization, or pro-drug approaches (e.g., esterification of nitriles) improve bioavailability. Evidence from pharmacokinetic studies shows that PEGylation or cyclodextrin complexation enhances solubility of pyrrolidine derivatives by up to 20-fold .

Q. How can computational methods predict intermediate reactivity in multi-step syntheses?

Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps. For pyridylpyrazole derivatives, DFT simulations accurately predicted regioselectivity in cyclization reactions, aligning with experimental outcomes . Molecular docking also aids in designing target-specific analogs by modeling steric and electronic interactions .

Q. What methodological approaches investigate metabolic stability in pharmacokinetic studies?

Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS tracks metabolites, while stable isotope labeling distinguishes phase I/II transformations. For pyrrolidine analogs, hydroxylation at the 3-position was identified as the primary metabolic pathway, with t₁/₂ values ranging from 2–6 hours .

Q. How should researchers design experiments to assess structure-activity relationships (SAR)?

Controlled SAR studies require systematic variation of substituents (e.g., dimethylamino vs. methoxy on pyridazine) paired with in vitro bioassays. Randomized block designs with split-plot arrangements (e.g., varying substituents as main plots and concentrations as subplots) minimize confounding variables . Dose-response curves and ANOVA analysis statistically validate potency differences, as demonstrated in antioxidant activity studies of heterocyclic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.